Technical Whitepaper: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6)
Technical Whitepaper: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6)
Executive Summary
In contemporary drug discovery, the strategic decoration of saturated nitrogen heterocycles is a fundamental tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS 955027-76-6) has emerged as a highly privileged building block. By incorporating a geminal disubstitution pattern at the C3 position, this scaffold introduces critical steric bulk and conformational restriction. Furthermore, the methoxymethyl ether moiety acts as a precise hydrogen-bond acceptor while mitigating the lipophilicity penalties and blood-brain barrier (BBB) efflux liabilities typically associated with free hydroxyl groups. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in neuropharmacology, specifically targeting
Physicochemical & Structural Profiling
The utility of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride stems from its unique physicochemical footprint. The hydrochloride salt form ensures long-term bench stability, high aqueous solubility for biological assays, and straightforward isolation during synthesis.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 3-(Methoxymethyl)-3-methylpiperidine HCl | Standardizes the nomenclature for regulatory filings. |
| CAS Number | 955027-76-6 | Unique identifier for the racemic hydrochloride salt. |
| Molecular Formula | C | Represents the protonated piperidine core and chloride counterion. |
| Molecular Weight | 179.69 g/mol | Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5[2]. |
| Physical Form | Solid (Powder) | Facilitates precise gravimetric handling and long-term storage. |
| Purity | Critical for preventing side reactions in transition-metal cross-coupling. | |
| Storage Conditions | Refrigerated (2-8°C), Desiccated | Prevents hygroscopic degradation of the hydrochloride salt. |
Synthetic Methodology & Causality
The synthesis of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride is a masterclass in chemoselective functional group manipulation. The protocol relies on a self-validating three-step sequence starting from commercially available 1-Boc-3-methylpiperidine-3-carboxylic acid.
Step-by-Step Experimental Workflow
Step 1: Chemoselective Reduction
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Protocol: Dissolve 1-Boc-3-methylpiperidine-3-carboxylic acid in anhydrous THF under an inert N
atmosphere. Cool to 0°C and dropwise add Borane-Tetrahydrofuran (BH THF) complex. Stir at room temperature for 12 hours, then quench carefully with methanol. -
Causality & Validation: BH
THF is selected over LiAlH because it selectively reduces the carboxylic acid to a primary alcohol without cleaving the acid-labile and thermally sensitive Boc protecting group. Validation marker: The cessation of H gas evolution upon methanol quench confirms the consumption of excess borane. This yields 1-Boc-3-(hydroxymethyl)-3-methylpiperidine (CAS 406212-48-4)[3].
Step 2: Williamson Etherification (Methylation)
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Protocol: Dissolve the intermediate from Step 1 in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add Methyl Iodide (MeI). Stir for 4 hours at room temperature.
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Causality & Validation: NaH irreversibly deprotonates the primary alcohol. The evolution of H
gas drives the equilibrium forward, creating a highly nucleophilic alkoxide. MeI is a superior electrophile for S 2 attack due to minimal steric hindrance. Validation marker: TLC monitoring (Hexanes/EtOAc) will show a distinct non-polar shift as the hydroxyl group is capped with a methyl ether.
Step 3: Anhydrous Deprotection & Salt Formation
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Protocol: Dissolve the methylated intermediate in ethyl acetate. Add a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Filter the resulting precipitate and wash with cold diethyl ether.
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Causality & Validation: Anhydrous HCl cleaves the Boc group, releasing isobutylene and CO
gas. Because the final product is a highly polar hydrochloride salt, it is insoluble in the non-polar EtOAc/dioxane mixture and crashes out of solution. Validation marker: The spontaneous precipitation of a white solid serves as a visual confirmation of successful deprotection, allowing for isolation via simple vacuum filtration without the need for column chromatography.
Fig 1: Step-by-step synthetic workflow for 3-(Methoxymethyl)-3-methylpiperidine hydrochloride.
Pharmacological Applications & Pathway Mechanics
The 3-(methoxymethyl)-3-methylpiperidine motif is prominently featured in the patent literature for the development of central nervous system (CNS) therapeutics. Most notably, it serves as the core amine in the synthesis of
Mechanism of Action in Sleep Apnea and CNS Disorders
The
Recent clinical paradigms, such as those detailed by Bayer Aktiengesellschaft, leverage this mechanism to treat obstructive sleep apnea (OSA) [4]. The increased noradrenergic tone enhances the excitability of hypoglossal motoneurons, which innervate the genioglossus muscle. This prevents the collapse of the upper airway during sleep onset[5].
Fig 2: Mechanism of action for Alpha-2C antagonists utilizing the piperidine building block.
Analytical Validation & Safety Protocols
To ensure scientific integrity before deploying this building block in late-stage cross-coupling (e.g., Buchwald-Hartwig aminations or reductive aminations), rigorous analytical validation is required.
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H NMR (D
O or DMSO- ): Look for the diagnostic singlet of the methoxy group (-OCH ) integrating to 3 protons around 3.2-3.3 ppm. The geminal methyl group (-CH ) will appear as a sharp singlet around 1.0-1.2 ppm[6]. The broad exchangeable proton of the secondary amine salt (NH ) will be visible in DMSO- but absent in D O. -
Mass Spectrometry (ESI-MS): The free base molecular weight is 143.23 g/mol . Expect a strong[M+H]
peak at m/z 144.2 in positive ion mode. -
Safety Handling: As a hydrochloride salt, the compound is an irritant to mucous membranes. Standard laboratory PPE (nitrile gloves, safety goggles, and a particulate respirator if handling large quantities of powder) is mandatory. It should be stored away from strong oxidizing agents[7].
References
- Title: US8492549B2 - 2,3-dihydrobenzo(1,4)
-
Title: WO 2023/131640 A1 -
-Adrenoceptor subtype C antagonists for the treatment of sleep apnea Source: Googleapis.com (Bayer Aktiengesellschaft) URL: [Link] -
Title: 1-BOC-3-(HYDROXYMETHYL)-3-METHYLPIPERIDINE, 98% Purity Source: CalPacLab URL: [Link]
Sources
- 1. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. d-nb.info [d-nb.info]
- 7. chemscene.com [chemscene.com]
